molecular formula C22H20N2O4S B2811416 N-(4-acetylphenyl)-2-(4-methylbenzenesulfonamido)benzamide CAS No. 330190-18-6

N-(4-acetylphenyl)-2-(4-methylbenzenesulfonamido)benzamide

Cat. No.: B2811416
CAS No.: 330190-18-6
M. Wt: 408.47
InChI Key: DSMWUFZCDJAFTL-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(4-methylbenzenesulfonamido)benzamide is a chemical compound of significant research interest, primarily due to its incorporation of the versatile benzenesulfonamide functional group . Sulfonamide-based compounds are extensively investigated in medicinal chemistry for their ability to act as enzyme inhibitors, particularly targeting pathways relevant to neurological disorders and cancer . The molecular structure of this compound is characterized by a sulfonamide linkage, which is known to adopt a tetrahedral geometry. This configuration allows the oxygen atoms to form strong hydrogen bonds, which can be critical for interactions with protein residues in biological targets and for influencing the compound's solid-state structure through intermolecular interactions . Researchers value this structural motif for its potential to improve physicochemical properties and membrane permeability, which are key factors in drug discovery efforts . This product is intended for laboratory research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c1-15-7-13-19(14-8-15)29(27,28)24-21-6-4-3-5-20(21)22(26)23-18-11-9-17(10-12-18)16(2)25/h3-14,24H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMWUFZCDJAFTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-(4-methylbenzenesulfonamido)benzamide typically involves a multi-step process. One common method includes the following steps:

    Sulfonamidation: The reaction of the acetylated phenyl compound with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine to form the sulfonamide intermediate.

    Amidation: The final step involves the reaction of the sulfonamide intermediate with benzoyl chloride to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-(4-methylbenzenesulfonamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Scientific Research Applications

N-(4-acetylphenyl)-2-(4-methylbenzenesulfonamido)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s sulfonamide group makes it a potential candidate for studying enzyme inhibition and protein interactions.

    Medicine: Due to its structural similarity to other sulfonamide drugs, it may be investigated for antimicrobial, anti-inflammatory, or anticancer properties.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(4-methylbenzenesulfonamido)benzamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid, which is essential for bacterial growth and replication. This mechanism is similar to that of other sulfonamide antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing core benzamide or sulfonamide frameworks, focusing on structural variations, synthesis, and functional implications.

Key Observations :

Positional Isomerism: The para-acetyl substitution in the target compound (vs. ortho-acetyl in ) may confer distinct electronic and steric properties.

Sulfonamide vs. Methylamino Substituents: Replacing the 2-sulfonamido group in the target compound with a methylamino group (as in N-(4-acetylphenyl)-2-(methylamino)benzamide ) eliminates the sulfonamide’s hydrogen-bond acceptor capacity. This could reduce interactions with polar residues in enzyme active sites, altering pharmacological activity.

Functional Group Additions: Derivatives like 8g and 8h incorporate benzooxazole-thioacetamido extensions, which introduce bulkier hydrophobic groups. Such modifications are designed to enhance kinase (e.g., VEGFR-2) inhibition by occupying allosteric pockets, a feature absent in the simpler sulfonamido/acetylphenyl scaffold of the target compound.

Synthetic Accessibility :

  • The target compound’s synthesis requires precise stoichiometry (1.5 equiv of N-methylisatoic anhydride) and glacial acetic acid as a solvent , whereas analogs like 8g involve additional steps (e.g., Aldol reactions or thioether formation).

Q & A

Basic Research Question

  • FT-IR : Confirm the presence of sulfonamide (-SO₂NH-) via N-H stretching (3250–3320 cm⁻¹) and S=O asymmetric stretching (1340–1360 cm⁻¹) .
  • ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.1 ppm) and acetyl groups (δ 2.6 ppm) are diagnostic.
  • X-ray crystallography : The WinGX suite enables refinement of crystal structures, revealing bond angles and dihedral strains. For example, similar benzamides exhibit coplanar aromatic rings (torsion angle <10°) due to π-π stacking .

How can researchers resolve contradictions in reported bioactivity data across studies?

Advanced Research Question
Contradictions often arise from:

  • Variability in assay conditions : Compare IC₅₀ values under standardized pH (e.g., 7.4 vs. 6.5) and ionic strength.
  • Structural analogs : Misidentification of substituents (e.g., 4-methyl vs. 4-chloro variants) can skew results. Cross-validate using high-resolution mass spectrometry (HRMS) .
  • Target selectivity : Use kinome-wide profiling to distinguish off-target effects. For example, sulfonamides may inhibit carbonic anhydrase isoforms CA-II and CA-IX differently .
    Case Study: Discrepancies in antimicrobial activity were resolved by testing analogs against PBP-2X mutants , confirming resistance due to Thr526Ala mutations .

How does the compound’s structural complexity impact its pharmacokinetics and therapeutic potential?

Advanced Research Question

  • Lipophilicity : The 4-methylbenzenesulfonamido group increases logP (~2.8), enhancing membrane permeability but risking hepatotoxicity.
  • Metabolic stability : Acetylphenyl moieties are prone to cytochrome P450 oxidation. Prodrug strategies (e.g., ester masking) improve oral bioavailability .
  • Target engagement : Molecular dynamics simulations show that the sulfonamide-amide linker stabilizes interactions with ATP-binding pockets in kinases (e.g., EGFR) .

What are the methodological challenges in synthesizing derivatives with enhanced bioactivity?

Advanced Research Question

  • Regioselectivity : Installing substituents at the 2-position of benzamide requires protecting group strategies (e.g., phthalimide) to avoid side reactions .
  • Stereochemical control : Chiral sulfonamides may form racemic mixtures; asymmetric catalysis (e.g., BINOL-phosphates) can enforce enantiopurity.
  • Scale-up : Multigram synthesis faces challenges in removing residual DMF; switch to DCM/water biphasic systems improves phase separation .

What in vitro assays are recommended for evaluating this compound’s enzyme inhibition potential?

Basic Research Question

  • Fluorescence polarization : Measure binding to fluorescently labeled kinases (e.g., EGFR-TK).
  • Zymography : Assess matrix metalloproteinase inhibition in gelatin gels.
  • Microscale thermophoresis (MST) : Quantify dissociation constants (Kd) using low sample volumes (5–10 µL) .

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